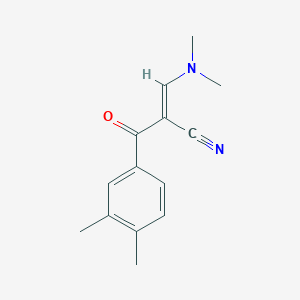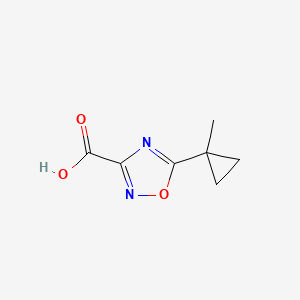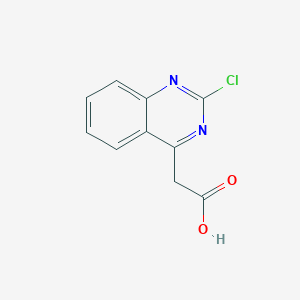![molecular formula C23H42O7 B12282180 Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate is a complex organic compound with a molecular formula of C23H42O7
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentyl ring structure.
Introduction of the hydroxyl group: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.
Protection of hydroxyl groups: The hydroxyl groups are protected using protecting groups such as methoxypropan-2-yloxymethyl to prevent unwanted reactions in subsequent steps.
Formation of the ester group: The ester group is introduced through esterification, typically using methanol and an acid catalyst.
Final deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]octanoate: Similar structure with an additional carbon in the heptanoate chain.
Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]hexanoate: Similar structure with one less carbon in the heptanoate chain.
Propiedades
IUPAC Name |
methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42O7/c1-23(2,27-4)29-16-18-17(11-7-5-6-8-12-21(25)26-3)19(24)15-20(18)30-22-13-9-10-14-28-22/h17-20,22,24H,5-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCJZUBUYPSVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC)OCC1C(CC(C1CCCCCCC(=O)OC)O)OC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)




![Boronic acid, B-(4'-formyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12282156.png)
![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)

![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

